molecular formula C17H12F3N3O2S B4357190 6-(difluoromethyl)-3-[(2-fluorobenzoyl)amino]-4-methylthieno[2,3-b]pyridine-2-carboxamide CAS No. 828284-95-3

6-(difluoromethyl)-3-[(2-fluorobenzoyl)amino]-4-methylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B4357190
CAS No.: 828284-95-3
M. Wt: 379.4 g/mol
InChI Key: ZHQPJOHKEVKTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Difluoromethyl)-3-[(2-fluorobenzoyl)amino]-4-methylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound characterized by its multiple fluorine atoms and heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyridine core

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thieno[2,3-b]pyridine core can be oxidized to form different oxidation states.

  • Reduction: Reduction reactions can be used to modify the fluorine atoms or other functional groups.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation reactions might use reagents such as potassium permanganate or chromium(VI) oxide.

  • Reduction reactions could involve hydrogen gas with a palladium catalyst.

  • Substitution reactions might use nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may serve as a lead compound for drug development, particularly in targeting specific biological pathways.

  • Industry: Its unique properties might be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its molecular targets and pathways. It might interact with specific enzymes or receptors, leading to biological responses. Understanding the exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

  • 6-(Difluoromethyl)nicotinaldehyde

  • 6-(Difluoromethyl)picolinaldehyde

Uniqueness: This compound is unique due to its specific arrangement of fluorine atoms and the presence of multiple functional groups, which can influence its reactivity and biological activity.

Properties

IUPAC Name

6-(difluoromethyl)-3-[(2-fluorobenzoyl)amino]-4-methylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c1-7-6-10(14(19)20)22-17-11(7)12(13(26-17)15(21)24)23-16(25)8-4-2-3-5-9(8)18/h2-6,14H,1H3,(H2,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQPJOHKEVKTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N)NC(=O)C3=CC=CC=C3F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70413805
Record name 6-(Difluoromethyl)-3-(2-fluorobenzamido)-4-methylthieno[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70413805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828284-95-3
Record name 6-(Difluoromethyl)-3-(2-fluorobenzamido)-4-methylthieno[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70413805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(difluoromethyl)-3-[(2-fluorobenzoyl)amino]-4-methylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
6-(difluoromethyl)-3-[(2-fluorobenzoyl)amino]-4-methylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
6-(difluoromethyl)-3-[(2-fluorobenzoyl)amino]-4-methylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
6-(difluoromethyl)-3-[(2-fluorobenzoyl)amino]-4-methylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 5
6-(difluoromethyl)-3-[(2-fluorobenzoyl)amino]-4-methylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 6
6-(difluoromethyl)-3-[(2-fluorobenzoyl)amino]-4-methylthieno[2,3-b]pyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.